2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
2-(4-Chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a benzothiazole-derived acetamide compound characterized by a 4-chlorophenoxy group and a 3-methyl-substituted dihydrobenzothiazolylidene moiety. Benzothiazole derivatives are widely studied for their diverse biological activities, including anticancer, antibacterial, antifungal, and anthelmintic properties . The acetamide group enhances structural versatility, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-19-13-4-2-3-5-14(13)22-16(19)18-15(20)10-21-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPOLBVIPLUDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.
Condensation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-amino-3-methylbenzothiazole under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares structural motifs with several benzothiazole and thiazolidinone derivatives. Key analogs include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Benzothiazole vs.
- Substituent Effects: The 4-chlorophenoxy group in the target compound and ’s analog may enhance lipophilicity and membrane permeability compared to phenyl or methylphenyl substituents (). Nitro groups () could increase electrophilicity but may reduce metabolic stability.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : ’s crystal structure reveals O–H⋯N and N–H⋯O interactions critical for lattice stability . The target compound’s imine (C=N) group may participate in similar interactions, influencing solubility and bioavailability.
- π–π Stacking: Benzothiazole and aromatic substituents (e.g., 4-chlorophenoxy) facilitate π–π stacking, as observed in and , which could enhance DNA intercalation or protein binding .
Q & A
Q. Critical Factors for Yield Optimization :
Q. Table 1: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 25°C | 65-75% | |
| Reduction | Fe powder, HCl, 80°C | 70-85% | |
| Condensation | Cyanoacetic acid, DMF, RT | 50-60% |
How can computational reaction design methodologies improve synthesis efficiency?
Level: Advanced
Methodological Answer:
Computational approaches like those developed by ICReDD integrate quantum chemical calculations and machine learning to:
- Predict Reaction Pathways : Identify low-energy intermediates and transition states .
- Optimize Conditions : Screen solvents, catalysts, and temperatures in silico to reduce trial-and-error experimentation .
- Feedback Loops : Experimental data refine computational models, accelerating discovery of novel routes (e.g., for benzothiazole derivatives) .
Q. Example Workflow :
Use density functional theory (DFT) to model reaction energetics.
Apply Monte Carlo algorithms to explore parameter spaces (e.g., solvent polarity, steric effects).
Validate predictions via small-scale experiments.
What spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorophenoxy groups) and confirms E-configuration of the benzothiazole ring .
- FT-IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. Data Interpretation Tips :
- Compare experimental shifts with simulated spectra from computational tools (e.g., ACD/Labs) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
How can researchers resolve discrepancies in solubility data across experimental setups?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Solvent Purity : Residual solvents (e.g., DMF) alter solubility. Use HPLC-grade solvents and Karl Fischer titration for moisture control .
- Crystallinity : Amorphous vs. crystalline forms affect solubility. Characterize polymorphs via XRPD .
- pH Effects : Ionizable groups (e.g., acetamide) require buffered solutions for consistent measurements .
Case Study :
A 2021 study resolved solubility inconsistencies by standardizing protocols:
Pre-saturate solvents with the compound.
Use dynamic light scattering (DLS) to monitor aggregation.
Validate with UV-Vis spectroscopy at λmax .
What strategies assess the compound’s interactions with biological targets?
Level: Basic
Methodological Answer:
Q. Table 2: Example Biological Targets
| Target | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Kinase X | SPR | KD = 12 nM | |
| CYP450 | Fluorometric | IC₅₀ = 5 µM |
How to design experiments evaluating toxicity in preclinical models?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
